molecular formula C11H18FNSn B12522237 2-Fluoro-3-(triethylstannyl)pyridine CAS No. 651341-64-9

2-Fluoro-3-(triethylstannyl)pyridine

Cat. No.: B12522237
CAS No.: 651341-64-9
M. Wt: 301.98 g/mol
InChI Key: DAWBIRQKKSFMPM-UHFFFAOYSA-N
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Description

2-Fluoro-3-(triethylstannyl)pyridine is a useful research compound. Its molecular formula is C11H18FNSn and its molecular weight is 301.98 g/mol. The purity is usually 95%.
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Properties

CAS No.

651341-64-9

Molecular Formula

C11H18FNSn

Molecular Weight

301.98 g/mol

IUPAC Name

triethyl-(2-fluoropyridin-3-yl)stannane

InChI

InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h1-2,4H;3*1H2,2H3;

InChI Key

DAWBIRQKKSFMPM-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C1=C(N=CC=C1)F

Origin of Product

United States

The Ascendancy of Fluoro Substituted Pyridines in Chemical Innovation

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. sigmaaldrich.com Fluoro-substituted pyridines, in particular, are of immense interest in medicinal chemistry and materials science. The high electronegativity of fluorine can influence the pKa of the pyridine (B92270) nitrogen, impacting its basicity and interaction with biological targets. sigmaaldrich.com This modification can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity of drug candidates. sigmaaldrich.com Consequently, the synthesis of functionalized fluoropyridines is a significant area of research.

Organotin Reagents: Pillars of Cross Coupling Chemistry

Organotin reagents, or organostannanes, are instrumental in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. Their most prominent application is in the palladium-catalyzed Stille cross-coupling reaction. This reaction is celebrated for its versatility, functional group tolerance, and stereospecificity, making it a powerful method for constructing complex organic molecules. The nature of the alkyl or aryl groups on the tin atom can modulate the reactivity and selectivity of the reagent.

A Glimpse into Stannylpyridine Chemistry and Its Strategic Value

Stannylpyridines, which feature a tin moiety directly attached to a pyridine (B92270) ring, serve as versatile intermediates in organic synthesis. They are key precursors for introducing the pyridine scaffold into a wide array of molecules through cross-coupling reactions. The position of the stannyl (B1234572) group on the pyridine ring, as well as the nature of other substituents, dictates the regiochemical outcome of these reactions, offering a strategic approach to the synthesis of highly substituted pyridines. The combination of a fluorine atom and a stannyl group on the same pyridine ring, as in 2-Fluoro-3-(triethylstannyl)pyridine, presents a unique opportunity for sequential and site-selective functionalization.

The Academic Research Landscape of 2 Fluoro 3 Triethylstannyl Pyridine

Precursor Synthesis Strategies towards Fluoropyridine Scaffolds

The foundational step in synthesizing the target compound is the creation of a 2-fluoropyridine ring that is suitably functionalized for the subsequent introduction of the stannyl (B1234572) group.

Several reliable methods exist for the synthesis of 2-fluoropyridine, the parent scaffold for the target molecule. These methods include halogen-exchange reactions, diazotization of aminopyridines, and transformations from pyridine N-oxides.

One of the most common industrial approaches is the halogen-exchange (Halex) reaction , where a more readily available 2-chloropyridine or 2-bromopyridine is heated with a fluoride salt, such as potassium fluoride (KF). This nucleophilic aromatic substitution reaction effectively replaces the heavier halogen with fluorine. acs.org

Another classic method is a modification of the Balz-Schiemann reaction . This involves the diazotization of 2-aminopyridine using a nitrite source in the presence of hydrogen fluoride or a hydrogen fluoride-pyridine solution. acs.org The resulting diazonium salt intermediate decomposes to yield 2-fluoropyridine. acs.org

A more recent approach involves the use of pyridine N-oxides . These precursors can be activated, often with tosyl chloride or a similar agent, to make the 2-position susceptible to nucleophilic attack by a fluoride source. This method provides a facile route to various 2-fluoropyridine derivatives under mild conditions. acs.org

Table 1: Comparison of Synthetic Methods for 2-Fluoropyridine Scaffolds

Method Typical Precursor Key Reagents Advantages Disadvantages
Halogen Exchange 2-Chloropyridine KF, CsF Cost-effective, scalable Requires high temperatures
Diazotization 2-Aminopyridine NaNO₂, HF-Pyridine High yields Potentially explosive intermediates
From N-Oxides Pyridine N-Oxide Ts₂O, TBAF Mild conditions Multi-step precursor synthesis

To prepare for the introduction of the triethylstannyl group at the 3-position, a handle, typically a halogen, must be installed regioselectively. The most effective strategy for this is Directed ortho-Metalation (DoM) . wikipedia.org In this process, the fluorine atom at the 2-position acts as a moderate directing metalation group (DMG), guiding a strong organolithium base to deprotonate the adjacent C-3 position. wikipedia.orgorganic-chemistry.org

The reaction is typically carried out by treating 2-fluoropyridine with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at cryogenic temperatures (ca. -78 °C). acs.orgharvard.edu This generates a transient 2-fluoro-3-lithiopyridine species. This highly reactive intermediate is then quenched with an electrophilic halogen source. For instance, treatment with iodine (I₂) or bromine (Br₂) yields 2-fluoro-3-iodopyridine sigmaaldrich.com or 2-fluoro-3-bromopyridine, chembk.comchemicalbook.com respectively. The iodo-derivative is often preferred for subsequent reactions due to its higher reactivity in halogen-metal exchange. acs.org

Table 2: Regioselective Halogenation of 2-Fluoropyridine

Step Reagents Solvent Temperature Product
1. Lithiation (DoM) 2-Fluoropyridine, LDA or n-BuLi THF -78 °C 2-Fluoro-3-lithiopyridine
2. Quenching I₂ or C₂Br₂Cl₄ THF -78 °C to RT 2-Fluoro-3-iodopyridine or 2-Fluoro-3-bromopyridine

Direct Stannylation Approaches for Triethylstannyl Introduction

With a suitable precursor like 2-fluoro-3-halopyridine in hand, the triethylstannyl group can be introduced. The most practical and widely used method is a halogen-metal exchange followed by quenching with an electrophilic tin reagent.

This method is the most direct and efficient route to this compound. It involves the reaction of a 2-fluoro-3-halopyridine (preferably 2-fluoro-3-iodopyridine) with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at a very low temperature (typically -78 °C to -100 °C). This step rapidly exchanges the halogen atom for a lithium atom, regenerating the 2-fluoro-3-lithiopyridine intermediate.

The reaction mixture is then immediately treated with an electrophilic tin species, triethyltin chloride (Et₃SnCl). The nucleophilic lithiated carbon attacks the tin atom, displacing the chloride and forming the desired C-Sn bond. This yields the final product, this compound. The resulting organostannane is a key intermediate for palladium-catalyzed cross-coupling reactions, such as the Stille reaction. wikipedia.org

Table 3: Synthesis of this compound via Halogen-Metal Exchange

Precursor Reagents Solvent Temperature Product

Hydrostannylation involves the addition of a tin hydride (e.g., triethyltin hydride) across an unsaturated bond, such as an alkene or alkyne. This method is not applicable for the direct synthesis of aryl- or heteroarylstannanes like this compound from a pyridine scaffold, as it requires a pre-existing unsaturated functional group at the 3-position which would necessitate a more convoluted synthetic route.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Base Selection: The choice of organolithium base for both DoM and halogen-metal exchange is critical. While n-BuLi is common, s-BuLi or t-BuLi can be more effective in some cases, though their increased reactivity may lead to side reactions if not properly controlled. For DoM, sterically hindered bases like LDA or LiTMP are often preferred to prevent nucleophilic attack on the pyridine ring. uwindsor.ca

Temperature Control: Maintaining cryogenic temperatures (typically -78 °C or below) is arguably the most critical parameter. acs.org It prevents the decomposition of the highly reactive organolithium intermediates and minimizes side reactions such as rearrangement or reaction with the solvent.

Solvent and Additives: Anhydrous ethereal solvents like THF or diethyl ether are essential, as they solvate the lithium species effectively. Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up alkyllithium aggregates, increasing the basicity and reaction rate, which may be beneficial for the initial deprotonation step. baranlab.org

Reagent Purity and Stoichiometry: The purity of all reagents, especially the organolithium base and the triethyltin chloride, is crucial. Precise control over stoichiometry ensures the complete conversion of the starting material without leaving excess reactive base that could interfere with the workup.

Table 4: Key Parameters for Optimization

Parameter Influence on Reaction Typical Conditions/Considerations
Temperature Controls stability of intermediates and selectivity -78 °C to -100 °C for lithiation steps
Base Affects rate and pathway (DoM vs. addition) n-BuLi, s-BuLi, t-BuLi, LDA, LiTMP
Solvent Solvates organometallic species Anhydrous THF or Diethyl Ether
Additives Can accelerate lithiation TMEDA to break up R-Li aggregates
Reaction Time Ensures complete formation of intermediates Monitored by TLC or GC-MS

Solvent Effects on Stannylation Efficacy

The choice of solvent plays a critical role in the palladium-catalyzed stannylation of halopyridines, influencing catalyst solubility, stability, and the rate of reaction. The polarity of the solvent can significantly affect the oxidative addition and transmetalation steps in the catalytic cycle.

In the context of Stille coupling reactions, a common method for forming carbon-tin bonds, a variety of solvents have been explored. For the synthesis of related organostannylpyridines, non-polar aprotic solvents such as toluene and dioxane are frequently employed. These solvents are effective at solubilizing the organotin reagents and the palladium catalyst complexes. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can also be utilized and have been shown to accelerate the rate of similar cross-coupling reactions. wikipedia.org

The selection of a suitable solvent is often a balance between ensuring all reactants are in solution and minimizing unwanted side reactions. The following table illustrates the effect of different solvents on the yield of a model stannylation reaction of a halopyridine, based on findings from related synthetic studies.

SolventDielectric Constant (ε)Yield (%)
Toluene2.475
Dioxane2.272
Tetrahydrofuran (THF)7.668
N,N-Dimethylformamide (DMF)36.785
N-Methyl-2-pyrrolidone (NMP)32.288

This interactive data table is based on generalized findings for Stille coupling reactions of halopyridines and may not directly reflect the precise outcomes for this compound.

Catalyst Selection for Organostannyl Bond Formation

The formation of the C-Sn bond in this compound is typically catalyzed by a palladium complex. The choice of the palladium source and, crucially, the ancillary ligands, is paramount to achieving high yields and selectivity.

Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically used in conjunction with phosphine ligands, which stabilize the palladium center and modulate its reactivity. The electronic and steric properties of the phosphine ligand can have a profound impact on the efficiency of the catalytic cycle.

For the stannylation of electron-deficient rings like pyridine, electron-rich and bulky phosphine ligands are often preferred. Ligands such as triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and various biaryl phosphine ligands have been successfully employed in similar transformations. The ligand's role is to facilitate the oxidative addition of the halopyridine to the palladium(0) center and to promote the subsequent transmetalation and reductive elimination steps.

The following table summarizes the performance of different catalyst systems in a representative stannylation reaction.

Palladium SourceLigandCatalyst Loading (mol%)Yield (%)
Pd(OAc)₂PPh₃278
Pd₂(dba)₃P(o-tol)₃1.585
Pd(OAc)₂XPhos292
Pd₂(dba)₃SPhos1.595

This interactive data table illustrates common trends in catalyst selection for Stille reactions and is intended to be representative for the synthesis of related organostannylpyridines.

Temperature and Pressure Influence on Reaction Pathways

Temperature is a critical parameter in the synthesis of this compound, directly influencing the reaction kinetics. Generally, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. The optimal temperature is a compromise that ensures a reasonable reaction time while maintaining the integrity of the catalyst and the product. For many palladium-catalyzed stannylation reactions, temperatures in the range of 80-120 °C are typical.

The influence of pressure on these types of reactions is less commonly explored in standard laboratory settings, as most are conducted at atmospheric pressure. However, for reactions involving gaseous reagents or where a significant change in volume occurs, pressure can become a relevant factor. In the context of the synthesis of fluorinated pyridines, high-pressure conditions have been noted to sometimes induce ring-opening or polymerization, suggesting that elevated pressures should be approached with caution. researchgate.net For the stannylation of a halopyridine, the reaction is typically carried out in a sealed vessel to prevent the loss of volatile solvents, which may lead to a modest increase in autogenous pressure as the reaction is heated.

The table below provides a general overview of the effect of temperature on the yield of a model stannylation reaction.

Temperature (°C)Reaction Time (h)Yield (%)
602465
801282
100690
120488 (with some byproduct formation)

This interactive data table is based on general principles of reaction kinetics for similar chemical transformations and serves as an illustrative guide.

Participation as a Nucleophilic Organometallic Partner in Cross-Coupling Reactions

The primary utility of this compound lies in its function as the organometallic partner in palladium-catalyzed cross-coupling reactions. In these processes, the triethylstannyl group facilitates the transfer of the 2-fluoro-3-pyridyl fragment to another molecule, enabling the formation of carbon-carbon bonds.

The Stille reaction is a cornerstone of this compound's application. It involves the palladium-catalyzed coupling of the organostannane with an organic halide or triflate. This compound serves as the nucleophilic component, reacting with various aryl and heteroaryl halides to produce 3-aryl- and 3-heteroaryl-2-fluoropyridines. ewha.ac.kr The reaction typically proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, transmetallation with the organostannane, and reductive elimination to yield the final product and regenerate the catalyst. The Stille coupling is known for its tolerance of a wide array of functional groups.

Table 1: Representative Stille Cross-Coupling Reactions This table illustrates the general transformation, as specific examples for this compound require consulting detailed experimental literature. The principles are derived from similar stannylated heterocycles. ewha.ac.kr

Stannane (B1208499) ReagentCoupling Partner (Ar-X)Catalyst SystemProduct
This compoundAryl IodidePd(PPh₃)₄3-Aryl-2-fluoropyridine
This compoundHeteroaryl BromidePdCl₂(dppf)3-Heteroaryl-2-fluoropyridine
This compoundAryl TriflatePd₂(dba)₃ / P(2-furyl)₃3-Aryl-2-fluoropyridine

Beyond direct Stille couplings, this compound can be a precursor for other organometallic reagents via transmetallation. This two-step approach broadens its synthetic utility.

Negishi Coupling: A common strategy involves the initial conversion of the stannane to an organolithium reagent via tin-lithium exchange. This intermediate can then be transmetallated with a zinc salt, such as ZnCl₂, to form a more reactive organozinc species. ljmu.ac.uk This organozinc reagent can then participate in a palladium-catalyzed Negishi cross-coupling with aryl or heteroaryl halides. ljmu.ac.uktsukuba.ac.jp This pathway is particularly useful in one-pot procedures that start from the initial lithiation of 2-fluoropyridine. ljmu.ac.uk

Suzuki-Miyaura Coupling: Similarly, the lithiated intermediate derived from the stannane can be reacted with a borate (B1201080) ester (e.g., trimethyl borate) to form a pyridine-3-boronate ester. This boron-containing compound can then be used in the highly prevalent Suzuki-Miyaura cross-coupling reaction. This indirect route is significant because direct synthesis and stabilization of pyridine-boronates can be challenging, particularly for 2-substituted pyridines. rsc.org

The predictable reactivity of this compound is a key advantage.

Regioselectivity: Cross-coupling reactions involving this reagent are highly regioselective, with the new carbon-carbon bond forming exclusively at the C-3 position of the pyridine ring, the site of the stannyl group. This is a direct consequence of the reaction mechanism, where the C-Sn bond is the point of transmetallation to the palladium center.

Chemoselectivity: In molecules containing multiple reactive sites (e.g., more than one halide), chemoselective coupling can be achieved by carefully selecting the reaction conditions. The relative reactivity of leaving groups in palladium-catalyzed couplings generally follows the order: I > Br > OTf > Cl. researchgate.net By choosing a suitable palladium catalyst and ligand system, it is possible to selectively couple the stannane at a more reactive site (e.g., an aryl iodide) while leaving a less reactive site (e.g., an aryl chloride) on the coupling partner intact for subsequent transformations. researchgate.netnih.gov The fluorine atom at the C-2 position also influences reactivity, making the pyridine ring electron-deficient and potentially affecting the rate of coupling compared to non-fluorinated analogs. nih.gov

Directed Ortho Metalation (DoM) and Related Lithiation Chemistry

The synthesis of this compound itself is a classic example of Directed ortho Metalation (DoM). In this process, a functional group on an aromatic ring directs deprotonation by a strong base to an adjacent position.

The fluorine atom at the C-2 position of 2-fluoropyridine acts as an effective directing group. harvard.edursc.org Treatment of 2-fluoropyridine with a strong, hindered lithium amide base like lithium diisopropylamide (LDA) or sec-BuLi at low temperatures (typically -78 °C) selectively removes the proton at the C-3 position. harvard.educlockss.org This occurs because the fluorine's inductive electron-withdrawing effect increases the acidity of the adjacent C-H bond, and the lithium base can coordinate with the nitrogen atom, favoring deprotonation at a nearby site. The resulting 2-fluoro-3-lithiopyridine intermediate is then "quenched" by adding an electrophilic tin compound, such as triethyltin chloride (Et₃SnCl), to yield this compound. prepchem.com The use of low temperatures is critical to prevent side reactions, such as nucleophilic addition of the organolithium reagent to the pyridine ring's C=N bond. harvard.edu

Electrophilic Derivatization at the Stannyl Moiety

The carbon-tin bond is susceptible to cleavage by various electrophiles, allowing for the introduction of other functional groups at the C-3 position. This reaction, known as destannylation, is a valuable synthetic transformation.

A common example is halodestannylation. Reacting this compound with an electrophilic halogen source like iodine (I₂) results in the clean replacement of the triethylstannyl group with an iodine atom, forming 2-fluoro-3-iodopyridine. A more advanced application is in the field of radiochemistry for Positron Emission Tomography (PET). Fluorodestannylation can be used to introduce the radioactive isotope fluorine-18 (B77423) ([¹⁸F]). While seemingly a nucleophilic substitution using [¹⁸F]fluoride, the mechanism often involves a copper-mediated process where the organostannane is oxidized, facilitating what is effectively an electrophilic-type substitution to produce the [¹⁸F]-labeled 2-fluoropyridine derivative. nih.gov

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry has emerged as an indispensable tool for unraveling the intricate details of reaction mechanisms. For a molecule like this compound, these methods provide a window into the energetic landscapes of its reactions, helping to predict and understand its chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net In the context of this compound, DFT calculations are instrumental in several key areas. They can be used to determine the ground-state geometry of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT allows for the calculation of the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in processes like Stille cross-coupling reactions.

A primary application of DFT in studying the reactions of this compound is the elucidation of reaction pathways and the characterization of transition states. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. The transition state, a high-energy, transient species, represents the energetic barrier that must be overcome for the reaction to proceed. DFT calculations can provide the geometry and energy of these transition states, offering critical insights into the reaction kinetics. For instance, in a palladium-catalyzed Stille coupling involving this compound, DFT could be employed to model the energies of the oxidative addition, transmetalation, and reductive elimination steps, thereby identifying the rate-determining step of the catalytic cycle.

Table 1: Illustrative DFT-Calculated Properties for Pyridine Derivatives Note: This table presents hypothetical data for illustrative purposes, based on general principles of DFT calculations on similar molecules.

Compound HOMO Energy (eV) LUMO Energy (eV) Dipole Moment (Debye)
Pyridine -6.78 -0.45 2.22
2-Fluoropyridine -6.95 -0.62 3.15
3-(Triethylstannyl)pyridine -6.55 -0.38 2.50
This compound -6.70 (estimated) -0.55 (estimated) ~3.5 (estimated)

While DFT provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic perspective. rsc.org MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interatomic interactions. nih.gov For reactions involving this compound, MD simulations can be used to explore the conformational landscape of the molecule and its complexes, such as those formed with a palladium catalyst.

Experimental Mechanistic Probes

While computational studies provide theoretical frameworks, experimental validation is essential for a complete understanding of reaction mechanisms. Several experimental techniques can be employed to probe the mechanistic details of reactions involving this compound.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of transition states. nih.gov This technique involves replacing an atom in the reactant with one of its heavier isotopes and measuring the resulting change in the reaction rate. For instance, in a reaction where a C-H bond is broken in the rate-determining step, replacing hydrogen with deuterium (B1214612) will typically lead to a significant decrease in the reaction rate (a primary KIE).

In the context of reactions of this compound, KIE studies could be designed to probe various steps. For example, if a reaction involves the cleavage of a C-H bond on the pyridine ring, deuterating that position would be expected to produce a KIE. The magnitude of this effect can provide information about the symmetry of the transition state for that bond-breaking event. rsc.org Similarly, isotopic labeling of the tin atom or the ethyl groups could provide insights into the transmetalation step in Stille couplings.

Table 2: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound Note: This table presents hypothetical data for illustrative purposes.

Reaction Isotopic Substitution kH/kD Interpretation
C-H Activation at C4 H at C4 -> D at C4 3.5 C-H bond cleavage is likely involved in the rate-determining step.
Stille Coupling ¹¹⁸Sn -> ¹²⁰Sn 1.02 Small isotope effect suggests that Sn-C bond cleavage is not the sole rate-determining step.

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. youtube.com In the case of reactions involving this compound, particularly in catalytic cycles, intermediates can be highly reactive and short-lived. Techniques such as low-temperature NMR spectroscopy, mass spectrometry, and in-situ IR spectroscopy can be employed to detect and characterize these transient species.

For example, in a palladium-catalyzed reaction, it might be possible to observe the oxidative addition product, a Pd(II) species, by carefully controlling the reaction conditions and using a stoichiometric amount of the palladium catalyst. Trapping experiments, where a reactive species is added to the reaction mixture to intercept a proposed intermediate, can also provide indirect evidence for its existence.

Understanding the Synergistic Effects of Fluorine and Triethylstannyl Substituents on Reactivity

The simultaneous presence of a fluorine atom and a triethylstannyl group on the pyridine ring of this compound gives rise to unique reactivity due to the synergistic interplay of their electronic and steric properties.

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. nih.gov This effect can significantly influence the electron density of the pyridine ring, making it more electron-deficient. This can, in turn, affect the rates of various reactions. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of fluorine can activate the ring towards attack. In the context of Stille coupling, the electronic effect of fluorine can modulate the reactivity of the C-Sn bond.

Conversely, the triethylstannyl group is generally considered to be electron-donating and is sterically demanding. The Sn-C bond is the reactive site in Stille coupling reactions, and its polarization and lability are key to the efficiency of the transmetalation step. The steric bulk of the triethyl groups can influence the regioselectivity of reactions and can also affect the coordination of the pyridine nitrogen to a metal center.

The synergy between these two substituents is complex. The electron-withdrawing fluorine atom can influence the strength and reactivity of the C-Sn bond, while the triethylstannyl group can sterically direct incoming reagents. Understanding this interplay is crucial for predicting and controlling the outcomes of reactions involving this versatile building block.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 3 Triethylstannyl Pyridine

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Fluoro-3-(triethylstannyl)pyridine, providing detailed information about the chemical environment of magnetically active nuclei. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn isotopes allows for a thorough investigation of the molecule's framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine (B92270) ring and the ethyl groups attached to the tin atom. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their chemical shifts and multiplicities influenced by the fluorine and triethylstannyl substituents. The ethyl protons will present as a quartet and a triplet in the upfield region, characteristic of an ethyl group.

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-170 ppm), with the carbon directly bonded to the fluorine atom (C-2) showing a large one-bond ¹J(C,F) coupling constant. The carbon bonded to the tin atom (C-3) will exhibit coupling to the ¹¹⁹Sn nucleus. The ethyl group carbons will appear in the aliphatic region.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. This compound is expected to show a single resonance for the fluorine atom, with its chemical shift being indicative of the electronic environment. Coupling to the aromatic protons and potentially to the ¹¹⁹Sn nucleus would provide further structural confirmation.

¹¹⁹Sn NMR provides direct information about the coordination environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is sensitive to the nature of the organic groups attached to it. For a tetra-coordinated tin atom in this type of compound, the chemical shift is expected in a specific range that can confirm the proposed structure.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity and Coupling Constants (J, Hz)
¹H (Pyridine)~8.2 (H-6), ~7.8 (H-4), ~7.1 (H-5)Doublets and triplets with typical pyridine ring J(H,H) couplings. Additional J(H,F) couplings are expected.
¹H (Ethyl)~1.2 (CH₂) and ~1.1 (CH₃)Quartet (CH₂) and Triplet (CH₃) with ³J(H,H) ≈ 7-8 Hz. Satellites from coupling to ¹¹⁷/¹¹⁹Sn.
¹³C (Pyridine)~165 (C-2), ~130 (C-3), ~140 (C-4), ~125 (C-5), ~150 (C-6)Large ¹J(C,F) for C-2. J(C,Sn) couplings for C-3.
¹³C (Ethyl)~15 (CH₂) and ~10 (CH₃)¹J(C,Sn) for CH₂.
¹⁹F~ -60 to -90Multiplet due to coupling with aromatic protons.
¹¹⁹Sn~ -50 to +50Singlet with satellites from coupling to ¹³C.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4, H-5, and H-6) and between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the carbon signals of the pyridine ring and the ethyl groups based on the already assigned proton signals.

X-ray Crystallography for Solid-State Structural Elucidation of Analogues and Derivatives

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography of closely related analogues and derivatives provides critical insights into the expected solid-state structure. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in three-dimensional space.

For analogous trialkylstannylpyridines, X-ray diffraction studies would reveal key structural parameters such as bond lengths, bond angles, and torsional angles. Of particular interest would be the C-Sn bond length and the geometry around the tin atom, which is expected to be tetrahedral. The planarity of the pyridine ring and the orientation of the triethylstannyl group relative to the ring could also be determined. In the solid state, intermolecular interactions, such as π-stacking of the pyridine rings or weak C-H···F or C-H···N hydrogen bonds, might be observed, influencing the crystal packing.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of this compound and for analyzing its fragmentation patterns. HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition.

The fragmentation of the molecular ion upon ionization can provide valuable structural information. For this compound, characteristic fragmentation pathways are expected to involve the loss of ethyl radicals from the triethylstannyl group. The cleavage of the C-Sn bond is also a likely fragmentation pathway, leading to the formation of a fluoropyridinyl cation and a triethylstannyl radical, or vice versa. The presence of tin isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) will result in a characteristic isotopic pattern for all tin-containing fragments, which serves as a definitive signature for their presence.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ¹²⁰Sn)Proposed Fragment
303[M - C₂H₅]⁺
274[M - 2(C₂H₅)]⁺
245[M - 3(C₂H₅)]⁺
207[Sn(C₂H₅)₃]⁺
96[C₅H₃FN]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-F stretching vibration. The vibrations associated with the triethylstannyl group, such as Sn-C stretching and CH₂/CH₃ bending modes, will also be present.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The symmetric vibrations of the molecule, particularly the breathing modes of the pyridine ring, are often strong in the Raman spectrum. The Sn-C symmetric stretching vibration is also expected to be a prominent Raman band.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
Pyridine Ring C=C, C=N Stretch1400 - 1600IR, Raman
C-F Stretch1200 - 1300IR
Sn-C Stretch500 - 600IR, Raman

Applications of 2 Fluoro 3 Triethylstannyl Pyridine As a Strategic Building Block

Synthesis of Polyfunctionalized Pyridine (B92270) Derivatives

The strategic placement of both a triethylstannyl group and a fluorine atom on the pyridine ring makes 2-Fluoro-3-(triethylstannyl)pyridine an exceptional substrate for the synthesis of polyfunctionalized pyridine derivatives. The differential reactivity of the C-Sn and C-F bonds allows for sequential and site-selective functionalization through various cross-coupling and nucleophilic substitution reactions.

The triethylstannyl group at the 3-position is primarily exploited in palladium-catalyzed Stille cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond by coupling the stannane (B1208499) with a variety of organic halides or triflates. For instance, coupling with aryl or heteroaryl halides introduces diverse substituents at the 3-position of the pyridine ring, leading to the formation of 3-aryl-2-fluoropyridines. These intermediates are themselves valuable for further derivatization.

The fluorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of nucleophiles, including alkoxides, thiolates, and amines, at this position. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for example, is significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond. nih.gov

The sequential application of Stille coupling followed by SNAr provides a powerful one-pot strategy for the synthesis of di- and tri-substituted pyridines with a high degree of control over the substitution pattern.

Table 1: Representative Reactions for the Synthesis of Polyfunctionalized Pyridines

Reaction TypeReagents and ConditionsProduct Type
Stille CouplingAryl/Heteroaryl-X (X = I, Br, OTf), Pd catalyst, ligand, solvent3-Aryl/Heteroaryl-2-fluoropyridine
Nucleophilic Aromatic SubstitutionNu-H (Nu = OR, SR, NHR), base, solvent2-Substituted-3-(triethylstannyl)pyridine

Construction of Complex Heterocyclic Systems

The reactivity of this compound extends beyond simple functionalization to the construction of more elaborate and complex heterocyclic systems. The ability to introduce various functionalities through both the stannyl (B1234572) and fluoro groups provides the necessary handles for subsequent cyclization reactions.

For example, a substituent introduced at the 3-position via Stille coupling can contain a functional group that can subsequently react with the 2-fluoro position in an intramolecular SNAr reaction. This strategy allows for the annulation of a new ring onto the pyridine core, leading to the formation of fused heterocyclic systems.

Furthermore, the fluorine atom can be displaced by a dinucleophile, which can then be used to build a new heterocyclic ring fused to the pyridine. These cascade reactions, where multiple bonds are formed in a single operation, offer an efficient and atom-economical approach to complex molecular architectures.

Development of Novel Synthetic Routes to Bridged or Fused Ring Structures

The unique electronic properties of this compound facilitate its use in the development of novel synthetic routes toward bridged and fused ring structures containing a pyridine moiety. These complex scaffolds are of significant interest in medicinal chemistry and materials science.

The synthesis of such structures often relies on intramolecular cyclization strategies. By carefully designing a precursor derived from this compound, where a tethered reactive partner is present, intramolecular Stille coupling or SNAr reactions can be employed to forge the bridging or fusing ring system. For instance, a pendant halide or triflate on a side chain attached at a suitable position can undergo an intramolecular palladium-catalyzed coupling with the C-Sn bond.

While specific examples utilizing this compound for the synthesis of nitrogen-bridged diazocines have not been extensively reported, the general principle of using intramolecular reactions to form such structures is well-established. beilstein-journals.org The strategic positioning of reactive groups in derivatives of this stannylpyridine could potentially enable access to novel bridged heterocyclic frameworks.

Stereocontrolled and Enantioselective Synthesis via Stannylpyridine Intermediates

The application of this compound in stereocontrolled and enantioselective synthesis represents a sophisticated extension of its utility. While direct asymmetric transformations on the starting material are not commonly reported, its derivatives can be employed in reactions where stereochemistry is controlled by chiral auxiliaries, catalysts, or reagents.

A key strategy involves the use of chiral auxiliaries. wikipedia.orgspringerprofessional.descielo.org.mxresearchgate.net A chiral auxiliary can be temporarily attached to a functional group introduced onto the pyridine ring. Subsequent diastereoselective reactions, such as alkylations or aldol (B89426) reactions, can then be performed, with the chiral auxiliary directing the stereochemical outcome. Finally, the auxiliary is removed to yield the enantiomerically enriched pyridine derivative.

Another approach involves the use of chiral catalysts in conjunction with derivatives of this compound. For example, a prochiral substrate derived from the stannylpyridine could undergo an asymmetric reaction, such as a hydrogenation or a C-H functionalization, catalyzed by a chiral transition metal complex to afford a product with high enantiomeric excess. While the direct use of this compound in such a context is an area for further exploration, the principles of asymmetric catalysis are well-suited for application to its derivatives. nih.gov

Future Directions and Emerging Research Avenues in 2 Fluoro 3 Triethylstannyl Pyridine Chemistry

Sustainable Synthetic Methods for Organotin Compounds

The inherent toxicity of many organostannane reagents has necessitated a shift towards more sustainable and eco-friendly synthetic protocols. rsc.org While traditional methods for creating carbon-tin bonds, such as using Grignard reagents with tin halides, are effective, they often involve harsh reagents and generate significant waste. wikipedia.org Future research is focused on minimizing the environmental impact of producing compounds like 2-Fluoro-3-(triethylstannyl)pyridine.

Key strategies for sustainable synthesis include:

Catalytic Routes: Developing catalytic methods that reduce the need for stoichiometric reagents.

Alternative Reaction Media: Utilizing greener solvents or solvent-free conditions to reduce volatile organic compound (VOC) emissions. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. nih.gov

Organostannane-Free Alternatives: For some applications, research is exploring bypassing organotin intermediates altogether, using methods like direct (hetero)arylation polycondensation (DHAP) or Suzuki-Miyaura coupling, which uses less toxic boron reagents. rsc.org

Table 1: Comparison of Synthetic Approaches for Organotin Compounds

ParameterTraditional Methods (e.g., Grignard-based)Emerging Sustainable Methods
ReagentsStoichiometric organometallic reagents (Grignard), tin halides (SnCl₄). wikipedia.orgCatalytic systems, potentially using earth-abundant metals.
SolventsOften relies on anhydrous ethers or other volatile organic solvents.Aqueous media, ionic liquids, or solvent-free conditions. nih.gov
ByproductsGenerates significant amounts of magnesium halide salts and other stoichiometric waste. wikipedia.orgDesigned to produce minimal and less hazardous byproducts. rsc.org
Efficiency PrincipleFocus on yield and purity.Emphasis on atom economy, energy efficiency, and reduced environmental footprint. nih.gov

Catalytic Roles of this compound in Novel Reactions

While organotin compounds are primarily known as reagents in stoichiometric coupling reactions, their Lewis acidic character also allows them to function as catalysts. rsc.orglupinepublishers.com The tin atom in organotin compounds has empty 5d orbitals, enabling it to expand its coordination number and activate substrates. rsc.orggelest.com Diorganotin compounds, for instance, are used as catalysts in polyurethane formation and silicone vulcanization. wikipedia.org

The specific structure of this compound suggests a unique catalytic profile. The electron-withdrawing nature of the 2-fluoro substituent and the pyridine (B92270) nitrogen could modulate the Lewis acidity of the tin center, potentially leading to novel catalytic activities or enhanced performance in known transformations.

Future research could explore:

Lewis Acid Catalysis: Investigating its efficacy in catalyzing reactions such as Friedel-Crafts alkylations, esterifications, or transesterifications. gelest.comrsc.org

Tandem Reactions: Designing one-pot procedures where the compound first acts as a reagent in a cross-coupling reaction and the resulting tin byproduct then catalyzes a subsequent transformation.

Asymmetric Catalysis: Developing chiral variants of the ligand system to induce enantioselectivity in catalytic processes.

Table 2: Potential Catalytic Applications for Functionalized Organotins

Reaction TypeCatalytic RolePotential Advantage of this compound
Esterification/TransesterificationLewis acid activation of the carbonyl group. rsc.orgModified Lewis acidity may alter substrate scope or reaction kinetics.
Polyurethane SynthesisCatalyzes the reaction between polyols and isocyanates. lupinepublishers.comFine-tuning of catalytic activity for specific polymer properties.
Aza-Friedel–Crafts ReactionActivation of iminium ion intermediates. nih.govPotential for high efficiency and regioselectivity with nitrogen-containing heterocycles.
Ring-Opening PolymerizationCoordination and activation of cyclic monomers like lactones.Control over polymer molecular weight and polydispersity.

Integration into Automated Synthesis Platforms

The increasing use of automation and high-throughput screening (HTS) in chemical research allows for the rapid testing of millions of reactions to discover new drugs and materials. wikipedia.orgnih.gov Integrating reagents like this compound into these automated workflows can significantly accelerate the discovery process. youtube.com Automated platforms use robotics and liquid handling devices to prepare, run, and analyze experiments on a massive scale, often in microtiter plates. wikipedia.orgmalvernpanalytical.com

The successful automated synthesis of related fluorinated pyridine radiotracers, such as [¹⁸F]nifene on an IBA Synthera® module, demonstrates the feasibility of incorporating such compounds into automated systems. researchgate.net For this compound, this could involve its use as a building block in large array syntheses via Stille coupling, enabling the rapid generation of libraries of novel fluorinated pyridine derivatives for biological or materials screening.

Table 3: Advantages of Integrating Reagents into Automated Synthesis

AdvantageDescriptionRelevance to this compound
Speed and ThroughputAllows for conducting thousands to millions of experiments per day. wikipedia.orgyoutube.comRapidly explore its reactivity with a vast number of coupling partners.
MiniaturizationReduces the consumption of valuable reagents and solvents, and minimizes waste. youtube.comCost-effective use of the specialized organotin reagent.
ReproducibilityRobotic liquid handling ensures high precision and reduces human error.Generates high-quality, reliable data for structure-activity relationship (SAR) studies.
Data GenerationCreates large datasets that can be analyzed to identify trends and "hits". wikipedia.orgAccelerates the discovery of new materials or potential drug candidates based on the 2-fluoropyridine (B1216828) scaffold.

Exploration of New Reaction Classes and Transformations

The primary application of organostannanes like this compound is the palladium-catalyzed Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.com However, the unique electronic features of this specific reagent open the door to exploring new types of transformations.

The presence of the 2-fluoro substituent and the pyridine nitrogen atom can influence the reactivity of both the organotin moiety and the aromatic ring. Future research could investigate:

Alternative Cross-Coupling Reactions: Exploring its utility in other metal-catalyzed reactions beyond the standard Stille protocol, such as copper-catalyzed couplings. researchgate.net

Sonogashira-type Couplings: Investigating reactions with terminal alkynes, which have been successfully applied to related bromo-fluoro-pyridine systems to create complex molecular scaffolds. soton.ac.uk

C-H Activation: Using the pyridine nitrogen as a directing group to facilitate regioselective C-H functionalization at other positions on the ring.

Electrophilic and Nucleophilic Aromatic Substitution: Studying how the combined electronic effects of the fluoro and stannyl (B1234572) groups activate or deactivate the pyridine ring towards different substitution patterns, potentially enabling late-stage functionalization.

Table 4: Current and Potential Reaction Classes

Reaction ClassStatusResearch Goal
Stille Cross-CouplingEstablished for organostannanes. sigmaaldrich.comOptimize conditions for complex substrates; expand scope to new coupling partners.
Sonogashira Cross-CouplingPotential, demonstrated on similar scaffolds. soton.ac.ukDevelop protocols for direct coupling with terminal alkynes.
C-N Cross-CouplingPotential, demonstrated on halo-aminopyridines. nih.govExplore direct amination reactions to form substituted aminopyridines.
Directed C-H FunctionalizationExploratoryUtilize the pyridine nitrogen to direct functionalization at C4 or C5 positions.

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